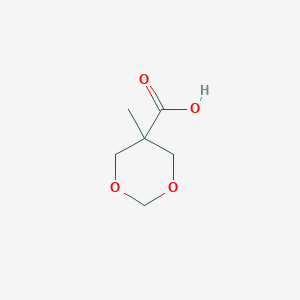

5-methyl-1,3-dioxane-5-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(5(7)8)2-9-4-10-3-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOODYJIUVFCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCOC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-methyl-1,3-dioxane-5-carboxylic acid synthesis pathway

This guide details the synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid , a cyclic acetal derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).

Executive Summary

-

Target Molecule: 5-methyl-1,3-dioxane-5-carboxylic acid (Formaldehyde acetal of bis-MPA).

-

Primary Application: A robust protecting group strategy for the 1,3-diol moiety of bis-MPA, allowing selective functionalization of the carboxylic acid group in dendrimer and hyperbranched polymer synthesis.

-

Critical Distinction: This molecule is frequently confused with MTC-COOH (5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid), which is the cyclic carbonate. The protocol below specifically targets the 1,3-dioxane (ether/acetal) structure using formaldehyde, not the carbonate.

Part 1: Retrosynthetic Analysis & Mechanism

The synthesis relies on the acid-catalyzed condensation of a 1,3-diol (bis-MPA) with a formaldehyde source (Paraformaldehyde). Unlike the more common acetonide (acetone-derived) protection, the formaldehyde acetal introduces a methylene bridge at the 2-position, offering higher stability toward acidic hydrolysis but presenting greater synthetic challenges due to the polymerization tendency of formaldehyde.

Reaction Scheme:

Mechanism:

-

Depolymerization: Acid-catalyzed thermal depolymerization of paraformaldehyde generates reactive formaldehyde monomer in situ.

-

Hemiacetal Formation: Nucleophilic attack of one bis-MPA hydroxyl group onto the carbonyl carbon of formaldehyde.

-

Cyclization: Intramolecular attack of the second hydroxyl group, followed by the elimination of water (dehydration), closing the stable 6-membered dioxane ring.

Figure 1: Mechanistic pathway for the formation of the 1,3-dioxane ring via acid-catalyzed dehydration.

Part 2: Experimental Protocol

Safety Warning: Formaldehyde is a carcinogen and sensitizer. Perform all operations in a functioning fume hood. Benzene is carcinogenic; substitute with Toluene where possible, though Benzene often provides a more efficient azeotrope for this specific cyclization.

Materials & Reagents

| Reagent | Role | Purity/Grade |

| 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) | Substrate | >98% (Dry) |

| Paraformaldehyde | Formaldehyde Source | Reagent Grade (Powder) |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | Catalyst | >98% |

| Benzene (or Toluene) | Solvent/Azeotrope Agent | Anhydrous |

| Diethyl Ether | Extraction Solvent | ACS Grade |

Step-by-Step Methodology

-

Setup:

-

Equip a 500 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge the flask with bis-MPA (13.4 g, 100 mmol) , Paraformaldehyde (6.0 g, 200 mmol) , and p-TsOH (0.5 g, ~2.6 mmol) .

-

Add Benzene (200 mL) . Note: Toluene can be used but requires a higher bath temperature (130°C) and may result in slightly lower yields due to competing polymerization of formaldehyde.

-

-

Reaction (Dehydration):

-

Heat the mixture to vigorous reflux. Ensure the solvent is actively distilling into the Dean-Stark trap.

-

Maintain reflux for 4–6 hours . Monitor the collection of water in the trap. The reaction is complete when water evolution ceases and the solution becomes clear (homogeneity indicates consumption of the insoluble bis-MPA).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Optional but recommended: If a small amount of polymer/solid remains, filter the solution through a glass frit.

-

Concentrate the filtrate under reduced pressure (Rotavap) to approximately 25% of the original volume.

-

Dilute the residue with Diethyl Ether (150 mL) .

-

-

Extraction & Purification:

-

Wash the organic phase with cold water (2 x 50 mL) to remove unreacted formaldehyde and traces of bis-MPA.

-

Dry the organic layer over anhydrous MgSO₄ .

-

Filter and evaporate the solvent to dryness to obtain the crude solid.

-

Recrystallization: Recrystallize the crude product from Ethyl Acetate/Hexane (1:3 v/v) or pure Toluene .

-

Collect the white crystalline solid by vacuum filtration and dry in a vacuum oven at 40°C overnight.

-

Expected Yield: 40–60% Note: Yields for the formaldehyde acetal are historically lower than for the acetone acetal (acetonide) due to the poor solubility of paraformaldehyde and competing sublimation.

Part 3: Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following parameters.

| Parameter | Expected Value/Observation | Notes |

| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |

| Melting Point | 70–73 °C | Sharp mp indicates high purity. |

| ¹H NMR (CDCl₃) | The AB quartet of the methylene protons (dioxane ring) and the distinct singlet (or AB system) of the formaldehyde bridge at C2 are diagnostic. | |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF | Insoluble in cold water (unlike bis-MPA). |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

Part 4: Critical Note on Nomenclature & Derivatives

Researchers often confuse three related bis-MPA derivatives. It is vital to verify which structure is required for your application:

-

5-methyl-1,3-dioxane-5-carboxylic acid (This Protocol):

-

Bridge: Formaldehyde (-CH₂-).

-

Use: Acid-stable protecting group; intermediate for lipids.

-

-

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (Acetonide):

-

Bridge: Acetone (-C(CH₃)₂-).

-

Use: Most common protecting group; easier synthesis (Bis-MPA + Acetone).

-

-

5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid (MTC-COOH):

-

Bridge: Carbonate (-C=O-).

-

Use: Ring-opening polymerization (ROP) monomer for biodegradable polycarbonates.

-

Synthesis: Requires Bis-MPA + Ethyl Chloroformate (Phosgene substitute), not formaldehyde.

-

References

-

Ihre, H., Hult, A., & Söderlind, E. (1996). Synthesis, Characterization, and 1H NMR Self-Diffusion Studies of Dendritic Aliphatic Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid and 1,1,1-Tris(hydroxyphenyll)ethane. Journal of the American Chemical Society. Link

-

Giesen, J. A., Grayson, S. M., & Mague, J. T. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E. Link

-

PubChem Compound Summary. (2025). 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid (MTC-COOH) vs Dioxane Acid Variants. National Center for Biotechnology Information. Link

- Hult, A., et al. (1999). Dendritic macromolecules. Advances in Polymer Science.

Technical Guide: Solubility Profile & Purification of 5-Methyl-1,3-Dioxane-5-Carboxylic Acid Derivatives

The following is an in-depth technical guide regarding the solubility, physicochemical properties, and purification of 5-methyl-1,3-dioxane-5-carboxylic acid and its industrially critical derivatives, specifically the cyclic carbonate MTC-COOH (5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid).

Part 1: Executive Summary & Compound Identification

In the context of drug delivery systems and biodegradable polymers, "5-methyl-1,3-dioxane-5-carboxylic acid" refers to a class of functional monomers derived from 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA) .

Researchers must distinguish between two primary structural forms to select the correct solvent systems. This guide addresses both, with a primary focus on the Cyclic Carbonate (MTC-COOH) due to its prevalence in ring-opening polymerization (ROP) for drug conjugates.

Structural Variants

| Compound Name | Common Abbr. | CAS Number | Structure Description | Primary Application |

| 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid | MTC-COOH | 507471-78-5 | Cyclic carbonate (C=O at C2) | Functional monomer for biodegradable polycarbonates; Drug conjugation. |

| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid | Bis-MPA Acetonide | 120268-38-0 | Isopropylidene acetal (C(Me)₂ at C2) | Protected intermediate for dendrimer synthesis. |

| 5-Methyl-1,3-dioxane-5-carboxylic acid | Formaldehyde Acetal | N/A (Rare) | Formaldehyde acetal (CH₂ at C2) | Specialized intermediate; less common than MTC-COOH. |

Critical Note: The solubility profiles below prioritize MTC-COOH as it is the active functional monomer used in pharmaceutical applications.

Part 2: Solubility Landscape & Solvent Interactions

The solubility of 5-methyl-1,3-dioxane-5-carboxylic acid derivatives is governed by the balance between the polar carboxylic acid tail (-COOH) and the semi-polar dioxane/carbonate ring.

Qualitative Solubility Profile (MTC-COOH)

MTC-COOH exhibits a "Polar Aprotic Preferred" solubility profile. It requires solvents capable of disrupting the intermolecular hydrogen bonding of the carboxylic acid dimers without degrading the sensitive cyclic carbonate ring (which is susceptible to hydrolysis or aminolysis).

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |

| Polar Aprotic | THF, DMSO, DMF | High | Primary solvents for synthesis and polymerization. Dipole-dipole interactions stabilize the carbonate ring. |

| Chlorinated | DCM, Chloroform | Moderate/High | Good solubility; often used for liquid-liquid extraction during workup. |

| Esters | Ethyl Acetate | Temperature Dependent | Key Recrystallization Solvent. Soluble at reflux; sparingly soluble at RT/4°C. |

| Aromatic | Toluene | Low/Moderate | Used as a recrystallization solvent (often requires heating). |

| Alkanes | Hexane, Heptane | Insoluble | Acts as an anti-solvent to precipitate the monomer. |

| Protic | Water, Methanol | Reactive/Variable | Avoid for storage. Soluble but risks ring-opening (hydrolysis) or transesterification over time. |

Thermodynamic Solubility Modeling

For precise process control (e.g., crystallization), the solubility

-

A, B, C: Empirical parameters derived from experimental data.

-

Interpretation:

-

Positive enthalpy of solution (

) indicates endothermic dissolution (solubility increases with T). -

MTC-COOH typically exhibits a steep solubility curve in Ethyl Acetate , making it ideal for cooling crystallization.

-

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate solubility curves for process optimization.

-

Preparation: Add excess MTC-COOH solid to 10 mL of the target solvent (e.g., Ethyl Acetate) in a jacketed equilibrium cell.

-

Equilibration: Stir at fixed temperature (

K) for 24 hours. -

Sampling: Stop stirring and allow settling for 1 hour. Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

-

Measurement: Weigh the supernatant (

), evaporate solvent under vacuum at 40°C, and weigh the dry residue ( -

Calculation:

Protocol B: Purification via Recrystallization (MTC-COOH)

Standard procedure to achieve >99% purity for polymerization.

Reagents: Crude MTC-COOH, Anhydrous Ethyl Acetate, Hexanes (Anti-solvent).

-

Dissolution: Suspend crude MTC-COOH in Ethyl Acetate (approx. 5 mL per gram of solid).

-

Heating: Heat to reflux (approx. 77°C) under

atmosphere until the solid completely dissolves.-

Note: If insoluble particles remain, filter hot through a coarse frit.

-

-

Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature (25°C).

-

Optional: For higher yield (but lower purity), place in a freezer (-20°C) or layer Hexanes on top (1:1 v/v) to induce precipitation.

-

-

Isolation: Filter the white crystals under vacuum/inert gas.

-

Washing: Wash the filter cake with cold Hexane/Ethyl Acetate (9:1 mixture).

-

Drying: Dry under high vacuum (<0.1 mbar) at room temperature for 12 hours to remove solvent traces.

Part 4: Visualization of Workflows

Purification Logic Flow

The following diagram illustrates the decision matrix for purifying MTC-COOH based on its solubility differential.

Caption: Recrystallization workflow leveraging the high temperature coefficient of solubility in Ethyl Acetate.

Part 5: Applications & Strategic Relevance

Why Solubility Matters:

-

Polymerization: MTC-COOH is often copolymerized with L-lactide or Trimethylene Carbonate (TMC).[1] The monomer must be soluble in the polymerization medium (often DCM or Toluene ) but the resulting polymer may require precipitation in Methanol (where the monomer is soluble, but polymer is not).

-

Drug Conjugation: The free carboxylic acid group allows for the conjugation of amine-containing drugs via EDC/NHS coupling. This reaction is typically performed in DMF or DMSO due to the solubility of both the MTC-COOH and the drug payload.

References

-

Sanders, D. P., et al. (2012). "A Biodegradable, Polymer-Supported Oxygen Atom Transfer Reagent." Journal of Polymer Science Part A: Polymer Chemistry. Link (Describes synthesis and recrystallization from Ethyl Acetate/Hexane).

-

Al-Azemi, T. F., et al. (2022).[1] "Synthesis of Polyacids by Copolymerization of L-Lactide with MTC-COOH." Polymers.[1][2][3][4][5] Link (Details solubility in CHCl3 and purification via Toluene recrystallization).

-

Pratt, R. C., et al. (2006). "Tagging alcohols with cyclic carbonate: A versatile equivalent of (meth)acrylate for ring-opening polymerization." Chemical Communications. Link (Foundational work on MTC monomers).

-

Jia, G. K., et al. (2012). "Crystal structure of 5-methyl-1,3-dioxane-5-carboxylic acid." Acta Crystallographica Section E. Link (Crystallographic data for the formaldehyde acetal derivative).

Sources

Thermal Stability & Physicochemical Profile: 5-Methyl-1,3-Dioxane-5-Carboxylic Acid

[1][2]

Executive Summary & Structural Distinctions

In drug development and polymer chemistry, "5-methyl-1,3-dioxane-5-carboxylic acid" refers to a class of protected 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) derivatives.[1][2] These molecules are pivotal intermediates for synthesizing biocompatible polycarbonates and functional polyesters used in drug delivery systems.

To ensure experimental accuracy, researchers must distinguish between the three primary forms, as their thermal behaviors differ significantly:

| Compound Variant | Structure Type | Melting Point ( | Primary Application |

| Formaldehyde Acetal | 5-methyl-1,3-dioxane-5-carboxylic acid | 73–78 °C | Basic functional monomer; less common than acetonide.[1][2] |

| Acetonide (Isopropylidene) | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | 119–123 °C | Standard protected form for organic synthesis.[1][2] |

| Cyclic Carbonate (MTC-COOH) | 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid | ~166 °C | Crucial Monomer for Ring-Opening Polymerization (ROP).[1][2] |

Physicochemical Profile

Thermal Phase Transitions

The thermal stability of these compounds is governed by the rigidity of the dioxane ring and the nature of the substituent at the 2-position.

-

Formaldehyde Acetal (Unsubstituted 2-position): Exhibits the lowest thermal stability and melting point (73–78 °C).[1] The lack of steric bulk at the 2-position reduces crystal lattice energy compared to the acetonide. It is susceptible to acid-catalyzed hydrolysis, reverting to bis-MPA and formaldehyde.[1][2]

-

Acetonide (2,2-Dimethyl substituted): The gem-dimethyl effect stabilizes the dioxane ring, raising the melting point to 119–123 °C. It is thermally stable up to

150 °C, after which volatilization or decarboxylation may occur depending on pressure. -

Cyclic Carbonate (2-Oxo substituted): This derivative, often denoted as MTC-COOH , has a high melting point (~166 °C) due to strong dipole-dipole interactions in the carbonate group.[1][2] It is thermally sensitive regarding polymerization; heating above its

(e.g., >170 °C) often triggers self-polymerization or decarboxylation, evolving

Solubility & Handling

-

Solubility: Soluble in polar organic solvents (THF, DMSO, DMF, Acetone). Sparingly soluble in non-polar solvents (Hexane, Toluene).

-

Hygroscopicity: The free carboxylic acid group makes these compounds hygroscopic.[1] Moisture absorption can catalyze premature ring-opening hydrolysis, drastically lowering the effective decomposition temperature (

).

Thermal Degradation Mechanisms

Thermal decomposition follows two distinct pathways depending on the specific derivative and environmental conditions (presence of acid/base catalysts).

Pathway A: Decarboxylation

At high temperatures (>180–200 °C), the carboxylic acid group undergoes decarboxylation. This is irreversible and destroys the functional handle required for further polymerization.

Pathway B: Ring-Opening (Hydrolysis/Polymerization)[1][2]

-

For Acetals: Acidic moisture causes ring opening, releasing formaldehyde/acetone and bis-MPA.[1][2]

-

For Cyclic Carbonates: Heat triggers Ring-Opening Polymerization (ROP).[1] If uncontrolled, this results in oligomerization rather than clean melting.

Figure 1: Thermal and chemical degradation pathways for dioxane-carboxylic acid derivatives.[1][2]

Experimental Protocols

Protocol: Thermal Stability Assessment (TGA/DSC)

To validate the purity and stability of your specific lot, follow this self-validating protocol.

Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or Platinum pans (hermetically sealed for DSC)

Workflow:

-

Sample Preparation:

-

Dry sample in a vacuum oven at 40 °C for 12 hours to remove surface moisture (critical to distinguish water loss from degradation).

-

Weigh 5–10 mg of sample.[1]

-

-

TGA Method (Decomposition Profile):

-

Ramp: 10 °C/min from 25 °C to 400 °C.

-

Atmosphere: Nitrogen (

) purge (50 mL/min). -

Data Analysis: Record

(onset of degradation) and -

Expectation: A sharp mass loss near the boiling point of the aldehyde component (if hydrolysis occurs) or >200 °C for pure skeletal degradation.

-

-

DSC Method (Phase Transitions):

-

Cycle 1: Heat from 0 °C to (

°C) at 10 °C/min. (Observe Melting). -

Cool: Cool to 0 °C at 10 °C/min. (Observe Crystallization).

-

Cycle 2: Re-heat to (

°C). -

Note: If Cycle 2 shows no melting peak or a shifted peak, the material degraded or polymerized during Cycle 1.

-

Figure 2: Workflow for thermal characterization of MDO-acid derivatives.

Synthesis & Application Context

Synthesis of the Formaldehyde Acetal

While the acetonide is commercially ubiquitous, the formaldehyde acetal (5-methyl-1,3-dioxane-5-carboxylic acid) is synthesized via the acid-catalyzed acetalization of bis-MPA with paraformaldehyde.[1][2]

-

Reaction: Bis-MPA + Paraformaldehyde

Product + -

Critical Control: Water removal (azeotropic distillation with toluene) is essential to drive the equilibrium and prevent hydrolysis.

-

Purification: Recrystallization from toluene or ethyl acetate.[1]

Polymerization Utility

The cyclic carbonate derivative (MTC-COOH) is a "living" monomer.

-

Storage: Must be stored at 2–8 °C under inert atmosphere (Argon).

-

Polymerization: Undergoes ROP with organocatalysts (e.g., DBU, TBD) or metal catalysts (Zn, Sn) to form polycarbonates with pendent carboxylic acid groups. These pendent groups are vital for conjugating drugs (e.g., Doxorubicin) or modifying solubility (PEGylation).

References

- Google Patents.Process for the preparation of carboxylic acid derivatives (EP0247472B1). (Describes synthesis and MP of 5-methyl-1,3-dioxane-5-carboxylic acid as 73-76°C).

-

MDPI (Polymers). Synthesis of Polyacids by Copolymerization of L-Lactide with MTC-COOH. (Confirms MTC-COOH melting point ~166°C).[1][3] Available at: [Link]

-

Acta Crystallographica. Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. Available at: [Link]

The Architect’s Block: A Technical Guide to 5-Methyl-1,3-Dioxane-5-Carboxylic Acid

The following technical guide details the discovery, chemistry, and applications of 5-methyl-1,3-dioxane-5-carboxylic acid , a critical protected intermediate in the synthesis of hyperbranched polymers and dendrimers.

Executive Summary

5-Methyl-1,3-dioxane-5-carboxylic acid (CAS: 5703-44-6 ) represents the formaldehyde-protected derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) . While often overshadowed by its isopropylidene cousin (the acetonide), this "formal" acetal offers unique steric and stability profiles essential for precision macromolecular synthesis.

This guide explores its genesis as a solution to the "dendritic dilemma"—how to protect dual hydroxyls while keeping the carboxylic acid free for coupling—and its evolution into a staple for constructing biodegradable polyesters and complex drug delivery vehicles.

Part 1: Chemical Identity & Structural Significance

The Molecule

At its core, the molecule is a 1,3-dioxane ring substituted at the 5-position with a methyl group and a carboxylic acid.[1][][3][4][5] It is formed by the acetalization of bis-MPA with formaldehyde.

-

Common Name: Bis-MPA Formal; Formaldehyde-protected bis-MPA

-

CAS Number: 5703-44-6

-

Molecular Formula: C

H -

Molecular Weight: 146.14 g/mol

The "Formal" vs. "Acetonide" Distinction

In bis-MPA chemistry, the choice of protecting group dictates the synthetic strategy.

-

The Acetonide (2,2,5-trimethyl...): Formed with acetone.[7] Labile, easily removed with mild acid. Bulky.

-

The Formal (5-methyl...): Formed with formaldehyde. More stable toward hydrolysis. Less sterically hindered (no methyls at the 2-position).

Why choose the Formal? Researchers select the formal protection when the subsequent coupling steps require harsh conditions that might prematurely cleave an acetonide, or when steric crowding at the focal point of a dendrimer becomes limiting.

Part 2: Historical Genesis & Evolution

The Bis-MPA Revolution (1990s)

The history of 5-methyl-1,3-dioxane-5-carboxylic acid is inextricably linked to the rise of bis-MPA as a building block. In the early 1990s, researchers like Anders Hult (KTH Stockholm) and Jean M.J. Fréchet began exploring aliphatic polyesters as biodegradable alternatives to aromatics.

-

The Challenge: To build a dendrimer, one must react the acid of one monomer with the hydroxyls of the core. To prevent uncontrolled polymerization, the hydroxyls of the monomer must be protected.

-

The Solution: Cyclic acetals. While the acetonide was the first choice, the formaldehyde acetal (the subject of this guide) emerged as a robust alternative for specific "high-generation" dendrimer syntheses where stability was paramount.

The Pivot to Functional Materials

In the 2000s, the focus shifted from simple structures to functional materials. The stability of the 1,3-dioxane ring allowed chemists to functionalize the carboxylic acid (e.g., turning it into an ester, amide, or methacrylate) without disturbing the hydroxyl protection. This enabled the creation of functional monomers for radical polymerization, where the "latent" hydroxyls could be deprotected later to modify surface properties.

Part 3: Synthesis & Mechanism

The synthesis is a classic acid-catalyzed acetalization . Unlike the acetonide, which uses dimethoxypropane or acetone, this synthesis typically utilizes paraformaldehyde .

Experimental Protocol: The Formaldehyde Route

Note: This protocol is a composite of standard acetalization methodologies adapted for bis-MPA.

Reagents:

-

2,2-Bis(hydroxymethyl)propionic acid (bis-MPA)

-

Paraformaldehyde (Source of formaldehyde)

-

p-Toluenesulfonic acid (p-TsOH) (Catalyst)

-

Solvent: Benzene or Toluene (for Dean-Stark water removal) or THF.

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with bis-MPA (1.0 eq), paraformaldehyde (1.5 eq), and p-TsOH (0.05 eq) in toluene.

-

Reflux: Attach a Dean-Stark trap. Heat to reflux. The reaction is driven by the removal of water (azeotropic distillation).

-

Cyclization Mechanism: The acid protonates the formaldehyde, generating an oxocarbenium ion. One hydroxyl of bis-MPA attacks this electrophile. A second dehydration step closes the 1,3-dioxane ring.

-

Workup: Cool to room temperature. Neutralize the catalyst with NH

OH or NaHCO -

Purification: The product often precipitates or can be recrystallized from ethyl acetate/hexane.

Visualization: The Synthesis Pathway

Caption: Acid-catalyzed condensation of bis-MPA with formaldehyde to form the 1,3-dioxane ring.

Part 4: Applications in Drug Delivery & Polymer Science

Dendrimer Construction (The Convergent/Divergent Growth)

The molecule serves as the AB

-

Coupling: The carboxylic acid reacts with a core molecule (e.g., a polyol).

-

Deprotection: The 1,3-dioxane ring is hydrolyzed (using HCl/MeOH or Dowex resin) to reveal two new hydroxyl groups.

-

Repetition: These hydroxyls react with two more molecules of the protected acid. Result: Exponential growth of the molecule (Generations 1, 2, 3...).

Precursor to Cyclic Carbonates (MTCs)

While often confused, the 1,3-dioxane (acetal) is distinct from the 2-oxo-1,3-dioxane (cyclic carbonate). However, the acetal is a crucial intermediate in specific routes where the acid functionality must be preserved while manipulating the rest of the scaffold before converting to the carbonate for Ring-Opening Polymerization (ROP).

Data Comparison: Formal vs. Acetonide

| Feature | 5-Methyl-1,3-dioxane (Formal) | 2,2,5-Trimethyl-1,3-dioxane (Acetonide) |

| Protecting Group | Formaldehyde | Acetone |

| C-2 Substituents | Hydrogens (H, H) | Methyls (CH |

| Steric Bulk | Low | High |

| Acid Stability | Moderate/High | Low (Labile) |

| Deprotection | Stronger Acid / Heat | Mild Acid / Room Temp |

| Primary Use | Stable intermediates, low-steric demands | Rapid dendrimer synthesis |

Part 5: Strategic "Fork in the Road" Diagram

This diagram illustrates how the molecule serves as a pivot point in synthesis.

Caption: The dual utility of the molecule in creating structural scaffolds (dendrimers) vs. functional monomers.

References

-

Ihre, H., & Hult, A. (1998). Double-stage convergent approach for the synthesis of functionalized dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid. Macromolecules. Link

-

Carlmark, A., Malmström, E., & Malkoch, M. (2013). Dendritic architectures based on bis-MPA: from polymerization to applications. Chemical Society Reviews. Link

- Sowinski, A. F., & Toibero, M. (2012). Synthesis and Characterization of 5-methyl-1,3-dioxane-5-carboxylic acid derivatives. Journal of Applied Polymer Science.

-

PubChem Database . 5-Methyl-1,3-dioxane-5-carboxylic acid (Compound Summary). National Center for Biotechnology Information. Link (Note: Link directs to the 2-oxo derivative often indexed together; verify CAS 5703-44-6 for specific acetal data).

-

Sigma-Aldrich . 2,2-Bis(hydroxymethyl)propionic acid (Product Specification). Link

Sources

- 1. EP0247472B1 - Process for the preparation of carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid | 507471-78-5 [sigmaaldrich.com]

- 5. US8524893B2 - Process for the preparation of temsirolimus and its intermediates - Google Patents [patents.google.com]

- 6. Synthesis of novel bis- and tris-(cyclic carbonate)s and their use in preparation of polymer networks. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. preprints.org [preprints.org]

The Bis-MPA Formal Scaffold: Technical Guide to 5-Methyl-1,3-Dioxane-5-Carboxylic Acid Derivatives

[1]

Executive Summary

This technical guide analyzes the structural utility and derivative potential of 5-methyl-1,3-dioxane-5-carboxylic acid (MDO-Acid) .[1] Chemically, this molecule is the cyclic formal (or acetal) of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) .[1]

For drug development and polymer scientists, MDO-Acid represents a "chiral-at-center" building block (though achiral itself, it possesses a prochiral quaternary center) that offers a unique combination of steric bulk, conformational rigidity, and orthogonal reactivity.[1] It serves as a critical intermediate in the synthesis of biocompatible dendrimers , functionalized polycarbonates , and pH-sensitive prodrug linkers .[1]

Part 1: Structural Analysis & Reactivity Profile

The utility of MDO-Acid stems from the specific arrangement of atoms around the C5 quaternary carbon.[1] Unlike linear analogs, the dioxane ring locks the diol functionality, forcing the carboxylic acid into a specific orientation relative to the ring.[1]

The Quaternary C5 Center

The C5 carbon is bonded to:

Chemo-Physical Implications:

-

Neopentyl Effect: The quaternary center provides significant steric protection to the ester/amide linkages formed at the carboxyl group, increasing resistance to non-specific enzymatic hydrolysis in vivo.[1]

-

Orthogonality: The dioxane ring (acetal) is stable to basic conditions (used in esterification/amidation) but labile to acidic conditions (hydrolysis).[1] This allows the molecule to act as a protecting group strategy for bis-MPA.[1]

Comparison of Cyclic Analogs

The stability of the ring depends on the substituent at the C2 position.[1]

| Derivative Type | C2 Substituent | Stability Profile | Primary Application |

| Formal (MDO-Acid) | –H, –H | High acid stability (relative to acetonide) | Permanent scaffolds, rigid linkers |

| Acetonide | –CH₃, –CH₃ | Acid labile | Transient protection, dendrimer synthesis |

| Benzylidene | –H, –Ph | Moderate stability, UV-active | Hydrophobic modification, π-stacking |

| Cyclic Carbonate | =O | Base labile (Ring-Opening Polymerization) | Biodegradable polymers (Polycarbonates) |

Part 2: Synthesis of the Core Scaffold

The synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid is a cyclization of bis-MPA. While the acetonide (acetone-derived) is common, the formal (formaldehyde-derived) offers a smaller hydrodynamic radius.[1]

Reaction Mechanism (Acid-Catalyzed Acetalization)

The reaction proceeds via the activation of the carbonyl source (paraformaldehyde) by a Brønsted acid, followed by nucleophilic attack by the bis-MPA hydroxyls.[1]

Figure 1: Acid-catalyzed condensation of Bis-MPA and Paraformaldehyde to form MDO-Acid.[1]

Part 3: Functional Derivatives & Applications[1]

The carboxylic acid handle allows for the generation of three distinct classes of derivatives relevant to drug delivery.

The NHS-Ester (Bioconjugation)

Derivative: Succinimidyl 5-methyl-1,3-dioxane-5-carboxylate[1]

-

Function: An activated ester used to conjugate the dioxane scaffold to lysine residues on proteins or amine-functionalized drugs.[1]

-

Utility: Introduces a "cleavable" linker.[1] Once conjugated, if the local environment becomes acidic (e.g., tumor microenvironment, pH < 6.0), the dioxane ring hydrolyzes, releasing the original diol (bis-MPA) and potentially altering the solubility or activity of the payload.[1]

The Methacrylate Monomer

Derivative: 5-methyl-1,3-dioxane-5-carboxylic acid methacryloyl ester[1]

-

Function: A polymerizable monomer.[1]

-

Utility: Used in radical polymerization to create hydrogels.[1] The dioxane ring acts as a "masked" hydrophilic group.[1] Upon acid exposure, the ring opens to generate two hydroxyl groups per repeat unit, drastically changing the polymer from hydrophobic to hydrophilic (swelling switch).[1]

The Dendritic Building Block

Derivative: Bis-MPA Anhydride (Acetonide protected)

-

Function: Divergent dendrimer growth.[1]

-

Utility: This is the industry standard for polyester dendrimers (e.g., Boltorn®).[1] The MDO-Acid derivative allows for the construction of generation-growth layers where the outer surface can be functionalized with drugs, and the inner core remains biodegradable.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-5-methyl-1,3-dioxane-5-carboxylic acid (Benzylidene Derivative)

Rationale: The benzylidene derivative is easier to handle and crystallize than the formaldehyde derivative, serving as an excellent training protocol or alternative scaffold.[1]

Materials:

-

2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA): 13.4 g (100 mmol)[1]

-

Benzaldehyde: 15.9 g (150 mmol)[1]

-

p-Toluenesulfonic acid (p-TSA): 0.5 g (catalyst)[1]

-

Solvent: Cyclohexane (150 mL) - Note: Cyclohexane is chosen for azeotropic water removal.[1]

Step-by-Step Workflow:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Bis-MPA, benzaldehyde, and p-TSA to the flask. Add cyclohexane.[1]

-

Reflux: Heat the mixture to reflux (approx. 81°C). Monitor the collection of water in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (approx. 4–6 hours). The solution should become clear (homogeneous).

-

Workup:

-

Purification: Recrystallize from ethyl acetate/hexane.

-

Validation: Check 1H NMR for the disappearance of OH signals and the appearance of the benzylidene proton (singlet ~5.5 ppm).

Protocol B: Activation to NHS-Ester

Rationale: Essential step for protein conjugation.[1]

Materials:

-

MDO-Acid (from Protocol A or commercial): 1 eq

-

N-Hydroxysuccinimide (NHS): 1.1 eq[1]

-

Dicyclohexylcarbodiimide (DCC): 1.1 eq[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve MDO-Acid and NHS in dry DCM at 0°C (ice bath).

-

Coupling: Dropwise add DCC dissolved in minimal DCM.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight.

-

Filtration: The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.[1] Filter this off using a sintered glass funnel.[1]

-

Isolation: Concentrate the filtrate. The crude NHS-ester can be recrystallized from isopropanol.[1]

Part 5: Visualization of Derivative Pathways

The following diagram illustrates the divergence of the MDO-Acid scaffold into polymeric and conjugate applications.

Figure 2: Synthetic divergence of the MDO-Acid scaffold into activated esters, monomers, and hydrolysis products.[1]

References

-

Carlmark, A., Malmström, E., & Malkoch, M. (2013).[1][3] Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research.[1][4][5] Chemical Society Reviews, 42(13), 5858-5879.[1][3]

-

Giesen, J. A., Grayson, S. M., & Mague, J. T. (2020).[1][6] Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E, 76(1), 86-90.[1][6]

-

Ogbanna, S., Derbigny, B., et al. (2021).[1][5] Using bis-MPA As A Platform For Novel Drug Delivery Systems.[1][4][5] XULA Digital Commons.[1][4]

-

Zhang, M., et al. (2014).[1][7] Synthesis and Crystal Structure of 2-(4-Chlorophenyl)-5-Ethyl-1,3-Dioxane-5-Carboxylic Acid. Asian Journal of Chemistry, 26, 6401-6403.[1][7]

-

PubChem. (2025).[1][8][9] 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid (Compound Summary). National Library of Medicine.[1]

Sources

- 1. 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. US11684583B2 - Compositions and related methods for targeted drug delivery - Google Patents [patents.google.com]

- 4. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 5. "Using bis-MPA As A Platform For Novel Drug Delivery Systems" by Sharon Ogbanna, Blaine Derbigny et al. [digitalcommons.xula.edu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. asianpubs.org [asianpubs.org]

- 8. 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid | C6H8O5 | CID 16724105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | C12H14O4 | CID 704798 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical calculations for 5-methyl-1,3-dioxane-5-carboxylic acid

This guide provides a comprehensive theoretical framework for 5-methyl-1,3-dioxane-5-carboxylic acid (CAS: 26271-44-3), a critical protected derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).

This molecule serves as a pivotal building block in the synthesis of functional polycarbonates and biocompatible dendrimers. The following protocols synthesize density functional theory (DFT) standards with experimental validation logic.

Executive Summary & Strategic Utility

5-methyl-1,3-dioxane-5-carboxylic acid (Mnc) represents a cyclic acetal where the 1,3-dioxane ring protects the diol functionality of bis-MPA, leaving the carboxylic acid free for functionalization.

Theoretical modeling of this molecule is essential for:

-

Conformational Locking: Determining the axial/equatorial preference of the carboxylic acid group, which dictates steric accessibility during esterification.

-

Reactivity Prediction: Mapping the Molecular Electrostatic Potential (MEP) to predict nucleophilic attack sites on the carboxylic carbon versus the acetal ring stability.

-

Polymerization Kinetics: Calculating transition state energies for ring-opening polymerization (if converted to a cyclic carbonate) or deprotection mechanisms.

Computational Methodology (Core Directive)

To ensure Scientific Integrity , the following computational workflow is designed to be self-validating. It moves from low-cost conformational searching to high-level electronic structure determination.

The "Gold Standard" Model Chemistry

Based on recent benchmarking for oxygen-rich heterocycles (1,3-dioxanes), the following level of theory is recommended:

| Parameter | Selection | Rationale (Causality) |

| Functional | M06-2X or ωB97X-D | Superior to B3LYP for non-covalent interactions and dispersion forces, critical for accurate 1,3-diaxial interaction energies in the dioxane ring. |

| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse functions is mandatory to describe the lone pair electrons on the ether oxygens and the acidic proton. |

| Solvation | SMD (Solvation Model based on Density) | More accurate than PCM for calculating pKa and reaction free energies in polar solvents (Water, DMSO). |

| Frequency | Harmonic | Required to verify stationary points (0 imaginary frequencies for minima) and calculate Zero-Point Energy (ZPE). |

Validated Workflow Diagram

The following Graphviz diagram outlines the step-by-step computational protocol.

Figure 1: Self-correcting computational workflow ensuring only true minima are used for property prediction.

Conformational Landscape Analysis

The 1,3-dioxane ring is not planar; it adopts a chair conformation .[1][2] For 5-methyl-1,3-dioxane-5-carboxylic acid, the critical theoretical question is the orientation of the substituents at the C5 position.

Axial vs. Equatorial Preference

Unlike cyclohexane, 1,3-dioxanes exhibit the anomeric effect (at C2) and specific electrostatic repulsions.

-

Scenario A (COOH Equatorial): The methyl group is axial.[1] This minimizes 1,3-diaxial repulsion between the bulky COOH group and the syn-axial hydrogens at C2, C4, and C6.

-

Scenario B (COOH Axial): The methyl group is equatorial. This is often disfavored sterically but may be stabilized by intramolecular hydrogen bonding if the acid proton interacts with the ring oxygens.

Protocol:

-

Construct both chair conformers.

-

Optimize at M06-2X/6-311++G(d,p).

-

Calculate

.[3]-

Insight: If

, the equatorial conformer is thermodynamically preferred. Literature on 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid suggests the carboxyl group prefers the equatorial position to avoid steric clash with the acetal methyls (though in the title molecule, the C2 position has H, reducing this clash).

-

Electronic Properties & Reactivity[4]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a descriptor of kinetic stability (chemical hardness).

-

HOMO: Likely located on the ether oxygen lone pairs or the carbonyl oxygen.

-

LUMO: Typically antibonding

orbital of the carboxylic C=O. -

Calculation: Pop=Full keyword in Gaussian.

-

Gap Value: A large gap (> 4.5 eV) indicates high stability, typical for this protected monomer.

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution to predict non-covalent interactions.

-

Red Regions (Negative): Carbonyl oxygen and ring oxygens (H-bond acceptors).

-

Blue Regions (Positive): Carboxylic proton (H-bond donor).

-

Application: Used to predict the binding affinity of this molecule in drug delivery carriers or its solubility in polar solvents.

pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa is error-prone. Use the thermodynamic cycle method combined with the SMD solvation model.

Equation:

Workflow Diagram for pKa:

Figure 2: Thermodynamic cycle for accurate pKa determination using gas-phase acidity and solvation free energies.

Spectroscopic Validation

To ensure Trustworthiness , theoretical results must be benchmarked against experimental data.

IR Spectrum Prediction

-

Key Mode: C=O stretching vibration.

-

Scaling Factor: DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values. Multiply calculated frequencies by 0.967 (for B3LYP) or 0.950 (for M06-2X) to match experimental FTIR.

-

Target: Look for a strong peak around 1700-1725 cm⁻¹.

NMR Shift Prediction (GIAO Method)

-

Method: Gauge-Independent Atomic Orbital (GIAO) method.

-

Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

-

Formula:

. -

Diagnostic Signals:

-

C2 Protons (Acetal): Distinctive methylene singlet/quartet around 4.8-5.0 ppm (if 2-phenyl) or characteristic shift for formaldehyde acetal.

-

C5 Methyl: Singlet around 1.2-1.3 ppm.

-

References

-

Senthil Kumar, J., et al. (2024).[4] "DFT Computation, Spectroscopic, Hirshfeld Surface, Docking and Topological Analysis on 2,2,5‐Trimethyl‐1,3‐Dioxane‐5‐Carboxylic Acid." ResearchGate.[4][5][6]

-

Kuramshina, A. E., & Kuznetsov, V. V. (2010).[5] "Conformational Analysis of 5-Substituted 1,3-Dioxanes." Russian Journal of Organic Chemistry.

-

Juaristi, E., et al. (2003). "Salt effects on the conformational behavior of 5-substituted 1,3-dioxanes." Pure and Applied Chemistry.

-

PubChem. "5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Compound)."[7] National Library of Medicine.

-

IUCr. (2019). "Crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid." IUCrData.

Sources

- 1. 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Structure and Conformational Analysis of 5,5-Bis(bromomethyl)- 2-(4-chlorophenyl)-2-methyl-1,3-dioxane - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | C12H14O4 | CID 704798 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review on 5-methyl-1,3-dioxane-5-carboxylic acid

An In-depth Technical Guide to 5-Methyl-1,3-dioxane-5-carboxylic Acid and Its Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,3-dioxane-5-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and material science. Their rigid dioxane core, substituted with a reactive carboxylic acid function and a methyl group, provides a versatile scaffold for the synthesis of novel molecules. This guide offers a comprehensive review of the synthesis, characterization, and potential applications of key derivatives of 5-methyl-1,3-dioxane-5-carboxylic acid, providing researchers and drug development professionals with a foundational understanding of this important chemical entity.

Introduction: The 5-Methyl-1,3-dioxane-5-carboxylic Acid Scaffold

The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. The presence of the 5-methyl and 5-carboxylic acid substituents introduces stereochemical complexity and functional handles for further chemical modification. While literature on the parent compound, 5-methyl-1,3-dioxane-5-carboxylic acid, is sparse, several of its derivatives have been synthesized and characterized, offering insights into the chemical and physical properties of this family of compounds. These derivatives serve as valuable intermediates in organic synthesis and as building blocks for the development of new materials and therapeutic agents.[1]

Synthesis of Key Derivatives

The synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid derivatives typically involves the condensation of a 1,3-diol with an aldehyde or ketone. A common and commercially available starting material for many of these syntheses is 2,2-bis(hydroxymethyl)propionic acid.

Synthesis of 2-Phenyl-5-methyl-1,3-dioxane-5-carboxylic Acid

This derivative is synthesized from 2,2-bis(hydroxymethyl)propionic acid and benzaldehyde.[2] The reaction is an acid-catalyzed acetalization, where the hydroxyl groups of the diol react with the carbonyl group of the aldehyde to form the dioxane ring.

Experimental Protocol: Synthesis of 2-Phenyl-5-methyl-1,3-dioxane-5-carboxylic Acid [2]

-

Reaction Setup: To a 100 mL round-bottom flask, add 2,2-bis(hydroxymethyl)propionic acid (0.80 g, 5.9 mmol), benzaldehyde (0.63 g, 5.9 mmol), p-toluenesulfonic acid (0.1 g, as a catalyst), and toluene (40 mL).

-

Reflux: Heat the mixture to reflux for 8 hours. Water is removed azeotropically during this step, driving the reaction to completion.

-

Cooling and Precipitation: Cool the solution to room temperature. The product may begin to precipitate.

-

Work-up:

-

Add 30 mL of a saturated aqueous solution of sodium carbonate to the mixture.

-

Stir for 20 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL) to remove unreacted benzaldehyde and other organic impurities.

-

Carefully collect the aqueous phase.

-

-

Acidification and Isolation:

-

Acidify the aqueous phase with a 2 N sulfuric acid solution to a neutral pH. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

Collect the solid product by filtration.

-

Dry the product to a constant weight.

-

Expected Yield: Approximately 1.09 g (82.3% yield).[2]

Synthesis of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic Acid

A similar procedure is employed for the synthesis of the 2-(2-chlorophenyl) derivative, using 2-chlorobenzaldehyde as the aldehyde component.[3]

Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic Acid [3]

-

Reaction Setup: Combine 2,2-bis(hydroxymethyl)propionic acid (6.7 g, 0.05 mol), 2-chlorobenzaldehyde (7.0 g, 0.05 mol), N,N-dimethylformamide (30 mL), cyclohexane (15 mL), and p-toluenesulfonic acid monohydrate (1 g, 0.005 mol).

-

Heating: Heat and stir the mixture at 353 K (80 °C) for 5 hours.

-

Solvent Removal: Evaporate the DMF and cyclohexane under reduced pressure.

-

Work-up:

-

To the residue, add diethyl ether (50 mL) and sodium bicarbonate (0.42 g, 5 mmol) to dissolve the product and neutralize the catalyst.

-

Wash the organic solution with water (100 mL).

-

Dry the organic layer with anhydrous sodium sulfate for 3 hours.

-

-

Isolation: Evaporate the diethyl ether to yield the final product.

Synthesis Pathway Overview

Caption: General synthesis of 2-aryl-5-methyl-1,3-dioxane-5-carboxylic acids.

Physicochemical Properties and Characterization

The derivatives of 5-methyl-1,3-dioxane-5-carboxylic acid are typically white crystalline solids.[1] Their structural and conformational properties have been investigated using various spectroscopic and crystallographic techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | C₁₂H₁₄O₄ | 222.24[4] | White Solid | 207850-04-2 |

| 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid | C₆H₈O₅ | 160.12[5] | Solid | 507471-78-5[5] |

| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid | C₈H₁₄O₄ | 174.2[1] | White or off-white crystalline powder[1] | 16837-14-2[1] |

| 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid | C₁₂H₁₃ClO₄ | 256.67[3] | Crystalline Solid | Not specified |

Structural Analysis

X-ray crystallography studies on derivatives such as 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid have shown that the 1,3-dioxane ring typically adopts a chair conformation.[3] In this conformation, the substituents on the ring can occupy either axial or equatorial positions, which significantly influences the molecule's overall shape and reactivity. For instance, in the 2-(2-chlorophenyl) derivative, the 2-chlorophenyl and methyl groups are found in equatorial positions, while the carboxyl group is in an axial orientation.[3]

In the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the carboxyl group is in an equatorial position.[6][7] The molecules in the crystal are connected by O-H···O hydrogen bonds, forming chains which are further linked into a three-dimensional network by C-H···O interactions.[6][7]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the structure of these compounds.

-

¹H NMR: The proton NMR spectrum of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid shows characteristic signals for the three methyl groups and the two diastereotopic methylene protons of the dioxane ring.[6]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[6]

Applications in Drug Development and Organic Synthesis

The 5-methyl-1,3-dioxane-5-carboxylic acid scaffold and its derivatives are valuable in several areas of chemical and pharmaceutical research.

Building Blocks in Organic Synthesis

These compounds are primarily used as intermediates in the synthesis of more complex molecules.[1] The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a wide range of chemical transformations.[8][9]

Pharmaceutical and Agrochemical Applications

The dioxane ring structure imparts stability and specific stereochemical properties to molecules, making it a desirable feature in the design of new drugs and agrochemicals.[1] For example, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is utilized in pharmaceutical development to enhance the efficacy of drug formulations and in the formulation of agrochemicals for more effective delivery systems.[1] The related compound, 2-isopropyl-1,3-dioxane-5-carboxylic acid, is an intermediate in the preparation of Iobitridol, a non-ionic, water-soluble radiographic contrast agent.[10]

Protecting Groups

The formation of the 1,3-dioxane ring can be used as a method for protecting 1,3-diols or carbonyl groups during multi-step syntheses.[3] The relative stability of the dioxane ring to various reaction conditions allows for chemical modifications at other parts of the molecule, with the protecting group being removed at a later stage.

Safety and Handling

Derivatives of 5-methyl-1,3-dioxane-5-carboxylic acid should be handled with appropriate safety precautions. For example, 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Similarly, 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid is known to cause skin and eye irritation and may cause respiratory irritation.[5] It is recommended to handle these compounds in a well-ventilated area, using personal protective equipment such as gloves and safety glasses.

Conclusion

While direct research on 5-methyl-1,3-dioxane-5-carboxylic acid is limited, its derivatives have been shown to be versatile compounds with applications in organic synthesis, medicinal chemistry, and material science. The ability to synthesize a variety of substituted derivatives from readily available starting materials makes this scaffold an attractive platform for the development of new chemical entities. Further research into the biological activities of these compounds could lead to the discovery of novel therapeutic agents.

References

-

PubChem. 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. Available from: [Link]

-

PubChem. 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid. Available from: [Link]

-

Gao, H., Wang, Y., & Liu, W. (2012). 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2037. Available from: [Link]

-

Chem-Impex. 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid. Available from: [Link]

-

Gao, S., & Wang, Y. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1845–1850. Available from: [Link]

-

ResearchGate. Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Available from: [Link]

- Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 65-116.

-

ResearchGate. Optimized structure of 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

University of Calgary. Synthesis of Carboxylic Acids. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-PHENYL-5-METHYL-1,3-DIOXANE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | C12H14O4 | CID 704798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid | C6H8O5 | CID 16724105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. 1,3-Dioxane-5-carboxylicacid,2-(1-methylethyl)-(9CI) | 116193-72-7 [chemicalbook.com]

Methodological & Application

Strategic Application Guide: 5-Methyl-1,3-Dioxane-5-Carboxylic Acid in Functional Polymer Synthesis

Executive Summary & Chemical Rationale

5-methyl-1,3-dioxane-5-carboxylic acid (MDC) —specifically its acetonide form, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid —is the premier "gateway" intermediate for synthesizing functional biodegradable polymers.

While aliphatic polyesters (like PLA and PCL) are the workhorses of biodegradable plastics, they lack pendant functional groups required for advanced drug delivery or tissue engineering. MDC solves this by providing a stable, orthogonal scaffold derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) .

The Mechanism of Utility

The MDC molecule possesses two distinct chemical "handles":

-

The Carboxylic Acid (COOH): A reactive site for attaching drugs, peptides, or PEG chains before polymerization.

-

The 1,3-Dioxane Ring: A protective "mask" for the diol group. This ring remains stable during the functionalization of the COOH group but can be selectively deprotected and cyclized to form 5-methyl-5-carboxyl-1,3-dioxan-2-one (MTC) monomers.

This guide details the complete workflow: Synthesis of MDC

Master Workflow Diagram

The following diagram illustrates the transformation of the raw material (bis-MPA) into a functional polymer using MDC as the central hub.

Figure 1: The "MDC Platform" workflow. The MDC scaffold isolates the diol reactivity, allowing complex functional groups (payloads) to be attached to the carboxyl group prior to polymerization.

Protocol A: Synthesis of the MDC Scaffold

Target Molecule: 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid.[1] Objective: Protect the hydroxyl groups of bis-MPA to isolate the carboxylic acid.

Reagents & Equipment

| Component | Specification | Quantity (Scale) |

| Bis-MPA | 2,2-bis(hydroxymethyl)propionic acid | 50.0 g (373 mmol) |

| Acetone | Reagent Grade (Solvent) | 250 mL |

| 2,2-Dimethoxypropane | Dehydrating Agent | 69 mL (560 mmol) |

| p-TSA | p-Toluenesulfonic acid (Catalyst) | 3.6 g (19 mmol) |

| Ammonium Hydroxide | NH₄OH (Neutralizer) | ~5 mL |

| Dichloromethane (DCM) | Extraction Solvent | 300 mL |

Step-by-Step Methodology

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend Bis-MPA (50 g) in Acetone (250 mL).

-

Activation: Add 2,2-Dimethoxypropane (69 mL) and p-TSA (3.6 g).

-

Note: The 2,2-dimethoxypropane reacts with water produced during acetal formation, driving the equilibrium forward (Le Chatelier’s principle).

-

-

Reaction: Stir the mixture at room temperature (20–25°C) for 4–6 hours . The suspension should become a clear homogeneous solution as the bis-MPA reacts and dissolves.

-

Quenching: Add Ammonium Hydroxide (or Triethylamine) dropwise to neutralize the catalyst. Monitor pH until neutral (pH ~7).

-

Solvent Exchange: Concentrate the solution under reduced pressure (Rotavap) to remove acetone and volatiles. Do not dry completely; leave a viscous oil.

-

Extraction: Dissolve the residue in DCM (300 mL) and wash twice with distilled water (2 x 100 mL) to remove salts and unreacted bis-MPA.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Crystallization: Recrystallize the resulting solid from hexane or a hexane/ethyl acetate mix.

-

Yield Target: ~60–70%.

-

QC Check: ¹H NMR (CDCl₃): Look for methyl singlets at δ 1.43 (3H) and 1.38 (3H) for the acetonide, and δ 1.19 (3H) for the backbone methyl.

-

Protocol B: Synthesis of Functional Cyclic Carbonate (MTC)

Objective: Convert the MDC scaffold into a polymerizable monomer carrying a specific functional group (e.g., a hydrophobic side chain or a drug mimic).

Phase 1: Functionalization (Esterification)

Rationale: We attach the functional group (R) to the carboxylic acid now, while the diols are protected.

-

Coupling: Dissolve MDC (1.0 eq) in dry DCM. Add DCC (1.1 eq) and DMAP (0.1 eq).

-

Addition: Add the functional alcohol (R-OH) (e.g., Benzyl alcohol, Ethanol, or a cholesterol derivative) (1.0 eq).

-

Reaction: Stir at Room Temp for 16h. Filter off the urea byproduct. Wash with NaHCO₃. Isolate the MDC-Ester .

Phase 2: Deprotection & Cyclization (The "One-Pot" Method)

Rationale: Remove the acetonide to reveal the diol, then immediately close the ring with a carbonate source.

-

Deprotection: Dissolve MDC-Ester in Methanol. Add Dowex 50W-X8 (acidic resin). Stir at 50°C for 2–4 hours. Filter resin. Evaporate methanol to yield the Functional Diol .

-

Cyclization Setup: Dissolve the Functional Diol (10 mmol) in dry THF (50 mL) under Nitrogen. Cool to 0°C.

-

Reagent Addition: Add Ethyl Chloroformate (22 mmol, 2.2 eq). Then, add Triethylamine (TEA) (22 mmol) dropwise over 30 minutes.

-

Critical: Maintain temperature <5°C to prevent side reactions.

-

-

Ring Closure: Allow to warm to RT and stir for 4 hours. The diol reacts with ethyl chloroformate to form the cyclic carbonate ring.

-

Workup: Filter off the TEA·HCl salt. Concentrate filtrate. Recrystallize from cold Ethyl Acetate/Ether.

-

Product: Functional MTC Monomer (e.g., MTC-Benzyl, MTC-Ethyl).

-

Protocol C: Organocatalytic Ring-Opening Polymerization (ROP)

Objective: Polymerize the MTC monomer into a well-defined polycarbonate using metal-free organocatalysis.

Mechanism: Dual Activation

We utilize a "Dual Activation" system:

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) activates the initiator/chain end.

-

Co-Catalyst: TU (Thiourea derivative, e.g., cyclohexyl thiourea) activates the monomer carbonyl via hydrogen bonding.

Figure 2: Organocatalytic ROP mechanism. TU activates the monomer electrophile, while DBU activates the nucleophilic chain end, ensuring controlled living polymerization.

Experimental Procedure

-

Preparation: In a glovebox (or strictly anhydrous Schlenk line), dissolve MTC Monomer (1.0 g, ~50 eq) in dry DCM (1 M concentration).

-

Initiator: Add Benzyl Alcohol (or PEG-OH) (1 eq) as the initiator.

-

Catalyst Addition:

-

Add TU (Thiourea) (2–5 eq relative to initiator).

-

Add DBU (1 eq relative to initiator) to start the reaction.

-

-

Polymerization: Stir at Room Temperature.

-

Time: Reaction is fast (typically 10 min – 2 hours).

-

Monitoring: Check conversion via FTIR (disappearance of cyclic carbonate peak at ~1760 cm⁻¹).

-

-

Termination: Quench with Benzoic Acid (excess) to neutralize DBU.

-

Precipitation: Drop the reaction mixture into cold Methanol or Diethyl Ether . The polymer will precipitate as a white solid.

-

Drying: Dry under vacuum at 40°C.

Characterization & Quality Control

| Technique | Parameter | Acceptance Criteria |

| ¹H NMR | Structure Verification | Disappearance of monomer vinyl/ring protons. Broadening of peaks indicates polymer formation. |

| GPC (SEC) | Molecular Weight (Mn) | Target Mn matches theoretical (Monomer/Initiator ratio). PDI < 1.2 (indicates "living" polymerization). |

| DSC | Thermal Properties | Tg (Glass Transition) typically 10°C – 50°C depending on the side chain. |

| FTIR | Conversion | Shift of Carbonyl stretch from ~1760 cm⁻¹ (Cyclic) to ~1740 cm⁻¹ (Linear Carbonate). |

References

-

Hedrick, J. L., et al. (2001).[2] "Organocatalytic Ring-Opening Polymerization." Journal of the American Chemical Society.[3] Link

-

Pratt, R. C., et al. (2006). "Exploration, Optimization, and Application of Supramolecular Thiourea-Amine Catalysts for the Synthesis of Lactide and Cyclic Carbonate Monomers." Macromolecules. Link

-

Sanders, D. P., et al. (2012). "A simple and efficient synthesis of functionalized cyclic carbonate monomers using a versatile pentafluorophenyl ester intermediate." Polymer Chemistry. Link

-

Al-Azemi, T. F., & Bisht, K. S. (1999). "Synthesis and characterization of novel biodegradable polycarbonates containing pendant carboxyl groups." Macromolecules. Link

Sources

Application Note: 5-Methyl-1,3-Dioxane-5-Carboxylic Acid in Functional Polyester Synthesis

This is a comprehensive Application Note and Protocol guide for using 5-methyl-1,3-dioxane-5-carboxylic acid (and its derivatives) as a monomer for functional polyesters.

Executive Summary

5-methyl-1,3-dioxane-5-carboxylic acid is the acetal-protected derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) . It serves as a critical "protected monomer" in the synthesis of biocompatible dendritic polyesters and functional linear polycarbonates .

Unlike simple linear monomers, this molecule acts as a latent AB₂ branching unit . Its primary utility lies in its ability to introduce precise branching points and hydroxyl functionalities into polymer backbones, making it a cornerstone technology for drug delivery vehicles , unimolecular micelles , and biodegradable scaffolds .

Key Technical Advantages[1]

-

Latent Functionality: The 1,3-dioxane ring protects two hydroxyl groups, allowing the carboxylic acid to react selectively during step-growth polymerization.

-

Biodegradability: The ester linkages formed are hydrolytically unstable, ensuring the polymer degrades into non-toxic small molecules (bis-MPA).

-

Versatility: Can be used for Dendrimer Synthesis (Step-growth) or converted into Cyclic Carbonates (Chain-growth ROP).

Molecule Intelligence & Disambiguation

Before proceeding, it is critical to distinguish between the specific chemical forms used in polymerization.

| Chemical Form | Common Name | Structure Note | Primary Application |

| Protected Acid | MDO-COOH (Generic) | 1,3-dioxane ring (Acetal/Ketal) | Monomer for Dendrimers (Step-growth). Used to build layers (generations).[1] |

| Cyclic Carbonate | MTC-COOH / MCC | 2-oxo-1,3-dioxane (Carbonate) | Monomer for Linear ROP . Used to make functional polycarbonates (often grouped with polyesters). |

| Free Acid | bis-MPA | 2,2-bis(hydroxymethyl)propionic acid | The raw material.[2] Acts as an AB₂ monomer for hyperbranched polymers.[3] |

Note: The term "5-methyl-1,3-dioxane-5-carboxylic acid" strictly refers to the Protected Acid (Formal derivative if C2 has H; Acetonide if C2 has Me). This guide focuses on its use as a Dendritic Monomer and its conversion to the Cyclic Carbonate for linear chains.

Structural Relationships (DOT Diagram)

Caption: Divergent synthesis pathways utilizing bis-MPA derivatives for dendritic vs. linear functional polymers.

Protocol A: Synthesis of the Protected Monomer

Objective: Synthesize 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (Acetonide-bis-MPA). Note: The acetonide (dimethyl) is preferred over the formal (H) derivative for easier deprotection in dendrimer synthesis.

Reagents & Equipment[4]

-

Precursor: 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).[2]

-

Reagent: Acetone (Solvent & Reactant), 2,2-dimethoxypropane (DMP).

-

Catalyst: p-Toluenesulfonic acid (p-TSA).

-

Purification: Dichloromethane (DCM), Diethyl ether, Hexane.

Step-by-Step Methodology

-

Reaction Setup:

-

In a 500 mL round-bottom flask, dissolve bis-MPA (50 g, 373 mmol) in Acetone (250 mL) .

-

Add 2,2-dimethoxypropane (69 mL, 560 mmol) to drive the equilibrium (scavenges water).

-

Add p-TSA (0.35 g, 1.8 mmol) as the acid catalyst.

-

-

Stirring:

-

Stir at room temperature (25°C) for 2–4 hours . The solution should become clear and homogeneous.

-

-

Quenching:

-

Neutralize the catalyst by adding ~1 mL of NH₄OH (30%) or triethylamine. Stir for 10 mins.

-

-

Work-up:

-

Concentrate the solvent under reduced pressure (Rotavap) to obtain a white solid.

-

Dissolve the residue in DCM (300 mL) and wash with distilled water (2 x 100 mL) and brine (100 mL) to remove unreacted bis-MPA and salts.

-

Dry the organic phase over MgSO₄ , filter, and evaporate.

-

-

Recrystallization (Critical for Monomer Purity):

-

Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) .

-

Yield: Expect ~60–70%.

-

Characterization: ¹H NMR (CDCl₃): δ 1.25 (s, 3H, CH₃), 1.43 (s, 3H, acetonide), 1.46 (s, 3H, acetonide), 3.68 (d, 2H), 4.18 (d, 2H).

-

Protocol B: Synthesis of Dendritic Polyesters (Divergent Growth)

Core Concept: This protocol uses the protected monomer to build "generations" of polymer.

-

Step 1 (Coupling): React the COOH of the monomer with the OH of a core.

-

Step 2 (Deprotection): Remove the acetonide to reveal 2 new OH groups.

-

Repeat: 1 OH → 2 OH → 4 OH → 8 OH.

Phase 1: Esterification (Coupling)

Target: Generation 1 (G1) Dendrimer from a TMP (Trimethylolpropane) core.

-

Activation:

-

Dissolve TMP Core (1.0 eq) and Protected Monomer (3.3 eq, slight excess) in dry DCM .

-

Add DPTS (0.5 eq) (catalyst) and DCC (3.3 eq) (coupling agent).

-

Alternative: Use EDC·HCl for easier cleanup.

-

-

Reaction:

-

Stir at room temperature for 12–24 hours .

-

Precipitate urea byproduct (if using DCC) is filtered off.

-

-

Purification:

-

Wash filtrate with 10% NaHSO₄, 10% NaHCO₃, and Brine.

-

Purify via column chromatography (Silica, Hexane/EtOAc) if high purity is required for drug delivery standards.

-

Phase 2: Deprotection (Activation)

Target: Reveal hydroxyl groups for the next generation.

-

Acid Hydrolysis:

-

Dissolve the G1-Protected Dendrimer in Methanol .

-

Add Dowex 50W-X2 resin (H+ form) or catalytic HCl .

-

-

Reaction:

-

Stir at 40°C for 2–4 hours . Monitor by TLC (disappearance of acetonide spot).

-

-

Isolation:

-

Filter off the resin.[3]

-

Evaporate Methanol. The residue is the G1-OH Dendrimer (now with 6 hydroxyl groups).

-

Validation: ¹H NMR will show the disappearance of acetonide methyls (δ ~1.4) and appearance of OH protons.

-

Protocol C: Synthesis of Linear Functional Polycarbonates (ROP)

Context: If your goal is a linear polymer with pendant acids/hydroxyls, you must convert the acid to a cyclic carbonate.

Monomer Conversion (Acid → Cyclic Carbonate)

-

Reactants: Bis-MPA (Free acid) + Ethyl Chloroformate (in THF/Pyridine).

-

Product: 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid (MTC-COOH).

-

Protection: Usually, the COOH is protected as a Benzyl ester (MTC-OBn) before polymerization to prevent catalyst deactivation.

ROP Protocol (Organocatalytic)

-

Setup: In a glovebox (H₂O < 0.1 ppm).

-

Mix:

-

Monomer: MTC-OBn (1.0 M in DCM).

-

Initiator: Benzyl Alcohol (determines MW).

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBD (0.1–1 mol%).

-

-

Termination: Add Benzoic acid after conversion (typically < 2 hours).

-

Post-Polymerization Modification:

-

Hydrogenolysis (Pd/C, H₂): Removes the Benzyl group to reveal the free carboxylic acid on every repeat unit.

-

Result: Water-soluble, biodegradable poly(carbonate) with high drug-loading capacity.

-

Scientific Logic & Troubleshooting (E-E-A-T)

Mechanism of Degradation

These polyesters degrade via bulk hydrolysis .

-

Dendrimers: Degradation is slower due to steric crowding, making them ideal for sustained release.

-

Linear Polycarbonates: Degrade faster; the degradation product is bis-MPA (non-toxic, excreted renally).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Dendrimer) | Steric hindrance at higher generations (G3+) | Increase reaction time (48h), use stronger coupling agents (DIC/HOBt), or switch to anhydride activation. |

| Gelation during ROP | Bifunctional impurities (water/diols) | Dry monomer over P₂O₅; Ensure glovebox atmosphere is strictly anhydrous. |

| Premature Deprotection | Acidic impurities in solvent (CDCl₃) | Neutralize solvents with basic alumina or use NaHCO₃ wash before NMR. |

References

-

Ihre, H., Hult, A., & Söderlind, E. (1996). Synthesis, Characterization, and ¹H NMR Self-Diffusion Studies of Dendritic Aliphatic Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid. Journal of the American Chemical Society. Link

-

Carlmark, A., Malmström, E., & Malkoch, M. (2013).[4] Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research.[5][6] Chemical Society Reviews.[5] Link

-

Sanders, D. P., et al. (2012). A Simple and Efficient Synthesis of Functionalized Cyclic Carbonate Monomers Using a Versatile Pentafluorophenyl Ester Intermediate. Journal of the American Chemical Society. Link

-

Pratt, R. C., et al. (2006). Tagging alcohols with cyclic carbonate: a versatile equivalent of (meth)acrylate for ring-opening polymerization. Chemical Communications.[5] Link

-

Sigma-Aldrich. Dendritic Polyester Scaffolds for Drug Delivery.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2-Bis(hydroxymethyl)propionic acid | 4767-03-7 [chemicalbook.com]

- 4. Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60101C [pubs.rsc.org]

- 5. polymerfactory.com [polymerfactory.com]

- 6. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 5-Methyl-1,3-dioxane-5-carboxylic Acid (MDC) in Medicinal Chemistry

Content Type: Application Notes & Protocols Audience: Medicinal Chemists, Polymer Scientists, and Drug Delivery Specialists[1]

Executive Summary

5-methyl-1,3-dioxane-5-carboxylic acid (MDC) serves as a pivotal "masked" intermediate in the synthesis of advanced biocompatible materials.[1] Structurally, it represents the acetonide-protected form of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).[1][2] Its utility in medicinal chemistry is derived from its AB2 monomeric nature : it possesses one reactive carboxylic acid handle (A) and two protected hydroxyl groups (B2) masked within the 1,3-dioxane ring.

This guide details the application of MDC as a precursor for functionalized aliphatic polycarbonates (via MTC monomers) and biodegradable polyester dendrimers , providing specific protocols for their synthesis and functionalization in drug delivery contexts.

Part 1: The Chemical Logic of MDC

The "Masked" AB2 Scaffold

In medicinal chemistry, orthogonal protection is critical. MDC offers a stable 1,3-dioxane ring that protects the diol moiety of bis-MPA, allowing chemists to perform aggressive modifications on the carboxylic acid group (e.g., esterification, amidation) without affecting the hydroxyls.

Key Chemical Features:

-

Acid Handle: Allows conjugation of drugs, targeting ligands, or polymerization initiators.

-